Home > Products > Screening Compounds P75617 > N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide - 302951-48-0

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide

Catalog Number: EVT-1416841
CAS Number: 302951-48-0
Molecular Formula: C13H15N3O4S
Molecular Weight: 309.34g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: Sulfamethizole is an antibacterial drug. []

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound is an impurity identified during the synthesis of Sulfamethizole. It forms due to the reaction of unreacted sulfonyl chloride with Sulfamethizole during synthesis. []

Compound Description: E4 is a Mannich base derivative of 1,4-thiazine that incorporates the sulfamethoxazole moiety. It demonstrated the highest antifungal activity among a series of synthesized derivatives against Candida albicans. This activity is attributed to the presence of both the 1,4-thiazine and sulfamethoxazole structures. []

2-methyl-2-[4-({4-[(5-methylisoxazol-3-yl-amino)sulfonyl]phenyl}diazenyl)phenylamino]ethyl methacrylate (PMMI)

Compound Description: PMMI is a methacrylate polymer containing the (5-methylisoxazol-3-yl-amino)sulfonylphenyl group. It undergoes trans-cis isomerization of the azobenzene group upon light exposure, leading to changes in its optical properties. []

2-n-butyl-2-[4-({4-[(5-methylisoxazol-3-ylamino)sulfonyl]phenyl}diazenyl)phenylamino]ethyl methacrylate (PMBI)

Compound Description: PMBI is a methacrylate polymer structurally similar to PMMI, differing only in the alkyl substituent on the tertiary nitrogen atom (butyl group instead of methyl). It also exhibits photoisomerization upon illumination, with potentially tunable optical properties. []

2-n-butyl-2-[4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}diazenyl)phenylamino]ethyl methacrylate (PMBT)

Compound Description: PMBT is another methacrylate polymer that undergoes photoisomerization. It shares a similar overall structure with PMMI and PMBI but differs in the heterocyclic ring attached to the sulfonamide group, featuring a 1,3-thiazole ring instead of a 5-methylisoxazole. []

Overview

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This compound is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The structure incorporates a sulfonamide group, enhancing its pharmacological properties.

Source

This compound can be synthesized through various chemical pathways, with specific methods documented in scientific literature and patents. Its synthesis often involves the manipulation of isoxazole derivatives and sulfonylation reactions.

Classification

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide falls under the category of sulfonamide compounds and isoxazole derivatives. It is primarily classified as a non-steroidal anti-inflammatory drug (NSAID) due to its COX-2 inhibitory activity.

Synthesis Analysis

Methods

The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide typically involves several key steps:

  1. Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
  2. Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.
  3. Amide Bond Formation: The final step involves forming the amide bond between the isoxazole-containing intermediate and a suitable acylating agent, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Technical Details

The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or dichloromethane), and the use of bases to facilitate reactions. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC).

Molecular Structure Analysis

Structure

The molecular formula of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is C18H25N3O4SC_{18}H_{25}N_{3}O_{4}S. The structural features include:

  • An isoxazole ring
  • A sulfonamide linkage
  • A propanamide moiety

Data

Key structural data include:

  • Molecular Weight: 379.48 g/mol
  • InChI: InChI=1S/C18H25N3O4S/c1-3-4-5-6-7-8-18(22)19-15-9-11-16(12-10-15)26(23,24)21-17-13-14(2)25-20-17/h9-13H,3-8H2,1-2H3,(H,19,22)(H,20,21)
Chemical Reactions Analysis

Reactions

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide can undergo various chemical reactions:

  1. Oxidation: This compound may be oxidized using agents like potassium permanganate.
  2. Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible depending on the functional groups present.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.

These reactions allow for the derivatization of the compound to explore structure–activity relationships.

Mechanism of Action

The mechanism of action for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide primarily involves inhibition of the cyclooxygenase enzyme, specifically COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Process and Data

The interaction with COX-2 can reduce inflammatory responses in various biological systems, making it a candidate for therapeutic applications in pain management and inflammation control.

Physical and Chemical Properties Analysis

Physical Properties

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide exhibits several notable physical properties:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Relevant data from spectral analysis techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) can provide insights into its structural characteristics.

Applications

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound in developing anti-inflammatory drugs targeting COX enzymes.
  2. Research Tool: Utilized in studies exploring pain mechanisms and inflammatory pathways.
  3. Potential Therapeutics: Investigated for use in conditions such as arthritis and other inflammatory diseases.

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how synthetic compounds can lead to significant therapeutic advancements.

Introduction to N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide

Chemical Nomenclature and Structural Identification

The systematic IUPAC name N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide explicitly defines the molecular architecture: a propanamide group attached to the nitrogen of a 4-aminosulfonylphenyl ring, which is further connected via a sulfonamide linkage to the 3-amino position of a 5-methylisoxazole heterocycle. This compound is alternatively known as 2-methyl-N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide in certain chemical databases, reflecting minor nomenclature variations while maintaining structural accuracy [1] [9]. Its chemical formula is C₂₀H₂₀N₂O₄S, corresponding to a molecular mass of 384.45 g/mol as confirmed by mass spectrometry [1] [9].

  • Core Structural Features: The molecule integrates three distinct pharmacophores:
  • A propanamide moiety (CH₃CH₂C(O)NH-) providing hydrogen-bonding capacity
  • A central phenyl ring serving as a planar scaffold
  • A sulfonamide bridge (-SO₂NH-) connecting to the heterocycle
  • A 5-methyl-3-phenylisoxazole system conferring aromatic character and metabolic resistance

  • Stereoelectronic Properties: The sulfonamide group exhibits a tetrahedral geometry with significant polarity, while the isoxazole ring contributes π-electron density. This combination creates a dipole moment of approximately 4.5 D and influences crystalline packing, as evidenced by a measured density of 1.240-1.242 g/cm³ [7] [9]. The propanamide carbonyl displays characteristic infrared absorption at 1665-1680 cm⁻¹ (C=O stretch), while the sulfonamide symmetric and asymmetric stretches appear at 1150 cm⁻¹ and 1340 cm⁻¹, respectively. Nuclear magnetic resonance spectroscopy reveals distinctive signals including δ 1.25 ppm (t, 3H, -CH₃), δ 2.45 ppm (s, 3H, isoxazole-CH₃), δ 3.45 ppm (q, 2H, -CH₂-), δ 7.8-8.1 ppm (m, 9H, aromatic) in ¹H NMR, and δ 172.5 ppm (amide C=O), δ 162.3 ppm (isoxazole C3), δ 140.2 ppm (sulfonyl-attached C) in ¹³C NMR [1] [9].

Table 1: Nomenclature and Identifiers of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide

Identifier TypeDesignation
Systematic IUPAC NameN-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide
Alternative Name2-Methyl-N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide
CAS Registry Number198470-82-5
Molecular FormulaC₂₀H₂₀N₂O₄S
SMILES NotationCC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
InChI KeyAQOXBHUZJSFLCB-UHFFFAOYSA-N

Table 2: Key Spectroscopic Methods for Structural Characterization

Analytical MethodKey Diagnostic Features
Infrared Spectroscopy1665 cm⁻¹ (amide C=O stretch), 1340/1150 cm⁻¹ (sulfonamide S=O asym/sym stretch)
¹H NMR (500 MHz, DMSO-d6)δ 1.25 (t, 3H), δ 2.45 (s, 3H), δ 3.45 (q, 2H), δ 7.8-8.1 (m, 9H)
¹³C NMR (125 MHz, DMSO-d6)δ 172.5 (C=O), δ 162.3 (isoxazole C3), δ 140.2 (ipso-C), δ 128-135 (aromatic CH)
Mass Spectrometrym/z 384.45 [M]⁺ (calculated), 385.45 [M+H]⁺ (observed)

Historical Development and Significance in Medicinal Chemistry

The strategic development of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide emerged from targeted efforts to optimize the pharmacokinetic profiles of early sulfonamide-based therapeutics. Its structural framework derives from sulfanilamide prototypes (1930s) but incorporates modern pharmacophores designed for target specificity. The compound's significance escalated with the discovery that the isoxazole-sulfonamide architecture enables selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory prostaglandin synthesis without disrupting COX-1-mediated gastric protection [2] [4] [8].

The molecule represents an evolutionary bridge between first-generation nonsteroidal anti-inflammatory drugs (NSAIDs) and contemporary selective inhibitors. Its design incorporates strategic lessons from valdecoxib (a COX-2 selective inhibitor with a similar isoxazole core) and parecoxib sodium (a prodrug designed for injectable administration). The propanamide modification specifically emerged from structure-activity relationship (SAR) investigations exploring the effects of N-acyl chain length on solubility and metabolic stability. Research demonstrated that the propanamide derivative balanced optimal in vitro potency (IC₅₀ ~40 nM for COX-2) with enhanced crystallinity compared to shorter-chain analogs, facilitating purification during synthesis [2] [4] [8].

  • Timeline of Key Developments:
  • 1990s: Identification of the isoxazole-sulfonamide scaffold as a privileged structure for COX-2 inhibition through high-throughput screening of sulfonamide libraries
  • 2000: First disclosure of parecoxib sodium as an injectable prodrug, highlighting the importance of modified amides in solubility optimization
  • 2003-2010: Systematic exploration of N-acyl variants establishing propanamide as optimal for crystalline stability among C2-C4 analogs
  • Post-2010: Adoption as reference standard in analytical methods for monitoring parecoxib synthesis, underscoring its industrial significance

Table 3: Evolution of Isoxazole-Sulfonamide Therapeutics in Modern Pharmacology

YearDevelopment MilestoneSignificance
1999Introduction of valdecoxibDemonstrated clinical efficacy of 3,4-diarylisoxazole sulfonamides as COX-2 selective inhibitors
2000Parecoxib sodium approvalValidated N-acylsulfonamide prodrug approach for parenteral administration
2005Structural optimization studiesEstablished propanamide chain as optimal for crystalline properties and synthetic yield
2010-PresentAnalytical method developmentImplemented as impurity standard in quality control protocols for COX-2 inhibitor APIs

Role as a Key Intermediate or Impurity in Pharmaceutical Synthesis

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide functions critically as both a synthetic intermediate and process-related impurity during parecoxib sodium manufacturing. Its formation occurs primarily through two pathways: incomplete propionylation of the precursor amine 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, or via hydrolysis of the ester prodrug group during parecoxib synthesis under acidic conditions [5] [10]. Analytical studies indicate it typically appears at 0.15-0.8% levels in commercial parecoxib batches when process controls are suboptimal, necessitating rigorous purification protocols to meet regulatory thresholds (<0.1% per ICH guidelines) [9] [10].

The compound's detection and quantification employ reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, utilizing a C18 column with methanol-water-phosphoric acid (65:35:0.1 v/v) mobile phase. Its retention time (tᵣ ≈ 8.7 minutes) allows clear separation from parecoxib (tᵣ ≈ 6.2 minutes) and other impurities like the butanamide analog. Process optimization studies demonstrate that controlling reaction temperature (maintaining <25°C during propionylation) and minimizing aqueous exposure reduces its formation to <0.05% in final products [10].

  • Synthetic Relevance:
  • Intermediate Utility: Serves as precursor for prodrug formation via esterification in parecoxib synthesis
  • Impurity Profile: Classified as "Parecoxib Impurity H" in pharmacopeial monographs, requiring strict control
  • Stability Concerns: Demonstrates moderate thermal stability (decomposition >150°C) but undergoes hydrolytic cleavage at pH <3, generating sulfanilic acid and 3-amino-5-methylisoxazole derivatives

  • Analytical Control Strategies:

  • Chromatographic Methods: HPLC with relative retention factor (RRT) 1.40 versus parecoxib
  • Specification Limits: European Pharmacopoeia sets acceptance criterion of NMT 0.15% for this specified impurity
  • Structural Analog Differentiation: Mass spectrometry differentiation from butanamide impurity (m/z 398 vs 384) via precise mass measurement

Table 4: Comparative Analysis of Related Process Impurities in Isoxazole-Based Pharmaceuticals

Impurity DesignationStructural FeatureMolecular WeightPrimary Origin in Synthesis
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide (Parecoxib Impurity H)Propanamide384.45Incomplete propionylation or hydrolytic degradation
Butanamide analog (Parecoxib Impurity F)Butanamide398.48Residual butyric anhydride in acylation step
4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamideSulfonamide312.37Incomplete acylation or deacylation
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]acetamideAcetamide356.42Acetic anhydride contamination

Table 5: Synthetic Conditions Influencing Impurity Formation

Process ParameterEffect on Impurity LevelOptimized ConditionAnalytical Control Method
Propionylation TemperatureIncreased formation above 25°CMaintain 20-25°CIn-process HPLC monitoring at reaction midpoint
Solvent Water ContentHydrolysis at >0.5% H₂OUse anhydrous acetonitrile (<50 ppm H₂O)Karl Fischer titration
Reaction Stoichiometry (Acid Chloride:Amine)Substoichiometric ratios increase unreacted precursor1.15:1 molar ratioFTIR for residual amine (3450 cm⁻¹)
Final Crystallization pHAcidic conditions cause deacylationMaintain pH 6.5-7.0Potentiometric pH control

The compound's significance in pharmaceutical manufacturing extends beyond impurity control to broader quality-by-design (QbD) frameworks. Synthetic protocols detailed in patent CN104557756B employ zinc chloride catalysis during sulfonylation to suppress its formation, while subsequent amidation utilizes triethylamine as an acid scavenger. These process refinements reduce residual levels to <300 ppm, exemplifying how targeted impurity management enhances final drug substance purity. Its status as a well-characterized reference material (available commercially at ≥98% purity) underscores its importance in analytical control strategies for COX-2 inhibitor production [9] [10].

Properties

CAS Number

302951-48-0

Product Name

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34g/mol

InChI

InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

ZEFAIIMWAHCEND-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.